
trans-3-(3-Hydroxypropenyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(3-Hydroxyprop-1-en-1-yl)phenol is an organic compound characterized by a phenolic structure with a hydroxyprop-1-en-1-yl group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(3-Hydroxyprop-1-en-1-yl)phenol typically involves the reaction of a phenolic compound with an appropriate aldehyde or ketone under basic or acidic conditions. One common method is the aldol condensation reaction, where the phenol reacts with an aldehyde in the presence of a base to form the desired product.
Industrial Production Methods
Industrial production of (E)-3-(3-Hydroxyprop-1-en-1-yl)phenol may involve large-scale aldol condensation reactions, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-3-(3-Hydroxyprop-1-en-1-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The double bond in the hydroxyprop-1-en-1-yl group can be reduced to form saturated alcohols.
Substitution: The phenolic hydrogen can be substituted with various functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic derivatives.
Reduction: Saturated alcohols.
Substitution: Halogenated, nitrated, or sulfonated phenolic compounds.
Applications De Recherche Scientifique
(E)-3-(3-Hydroxyprop-1-en-1-yl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antioxidant and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (E)-3-(3-Hydroxyprop-1-en-1-yl)phenol involves its interaction with various molecular targets and pathways. The phenolic group can donate hydrogen atoms, acting as an antioxidant by neutralizing free radicals. Additionally, the compound may inhibit specific enzymes or signaling pathways, contributing to its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-4-(3-Hydroxyprop-1-en-1-yl)-2-methoxyphenol: Similar structure with a methoxy group on the benzene ring.
(E)-4-(3-Hydroxyprop-1-en-1-yl)phenyl acetate: An acetate derivative of the phenolic compound.
Uniqueness
(E)-3-(3-Hydroxyprop-1-en-1-yl)phenol is unique due to its specific substitution pattern on the benzene ring, which can influence its reactivity and biological activity. The presence of the hydroxyprop-1-en-1-yl group provides distinct chemical properties compared to other phenolic compounds.
Propriétés
Formule moléculaire |
C9H10O2 |
|---|---|
Poids moléculaire |
150.17 g/mol |
Nom IUPAC |
3-[(E)-3-hydroxyprop-1-enyl]phenol |
InChI |
InChI=1S/C9H10O2/c10-6-2-4-8-3-1-5-9(11)7-8/h1-5,7,10-11H,6H2/b4-2+ |
Clé InChI |
DLIYAKCMSBOEGO-DUXPYHPUSA-N |
SMILES isomérique |
C1=CC(=CC(=C1)O)/C=C/CO |
SMILES canonique |
C1=CC(=CC(=C1)O)C=CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


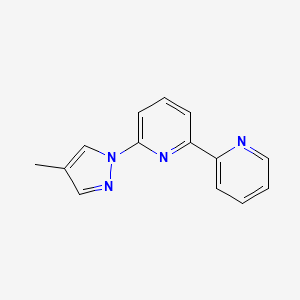
![(S)-Methyl 1-[5-(4-amino-4-carboxybutanoyl)]-7-nitroindoline-5-acetate hydrate](/img/structure/B12839762.png)
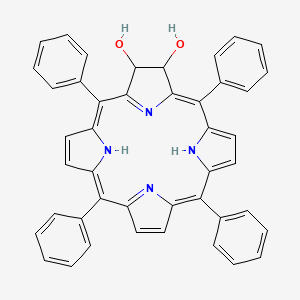
![3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzoylacetonitrile](/img/structure/B12839767.png)

![3-[4-[bis(2-fluoroethyl)amino]phenyl]propanoic acid](/img/structure/B12839774.png)

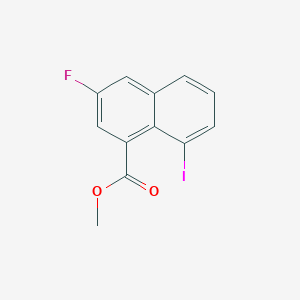
![2-Azaspiro[3.4]octane oxalate](/img/structure/B12839821.png)
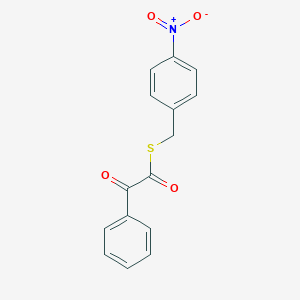
![[[(2R,3R,4R,5R)-5-(4-amino-2-oxo-pyrimidin-1-yl)-3-hydroxy-4-methoxy-tetrahydrofuran-2-yl]methoxy-hydroxy-phosphoryl] phosphono hydrogen phosphate](/img/structure/B12839830.png)
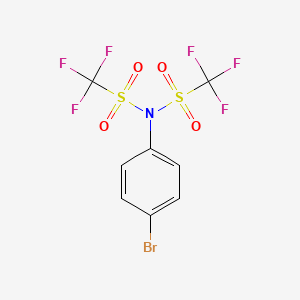

![[(2S,3R,4R,5S,6S)-4-acetyloxy-2-methyl-6-(4-methylbenzoyl)sulfanyl-5-phenylmethoxyoxan-3-yl] acetate](/img/structure/B12839846.png)
